molecular formula C9H13N5 B2939257 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856091-72-9

1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2939257
CAS No.: 1856091-72-9
M. Wt: 191.238
InChI Key: MIBJLCYCOSZXMY-UHFFFAOYSA-N
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Description

1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006472-91-8) is a pyrazole derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a [(4-methyl-1H-pyrazol-1-yl)methyl] group at the 5-position. Its molecular formula is C9H13N5 (molecular weight: 191.24 g/mol), and it is reported with a purity of ≥95%.

Properties

IUPAC Name

1-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)12-13(8)2/h3-5H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBJLCYCOSZXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of hydrazine with appropriate diketones or β-diketones under acidic or basic conditions. The reaction typically involves the formation of a pyrazole ring through cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Oxidized pyrazoles, pyrazole-3-carboxylic acids, and pyrazole-3-aldehydes.

  • Reduction: Reduced pyrazoles and pyrazole-3-amines.

  • Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. It can be used in the development of new drugs for treating these diseases.

  • Biology: The compound can be used as a tool in biological research to study the effects of pyrazole derivatives on various biological systems.

  • Industry: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine C9H13N5 1-Me, 5-[(4-Me-pyrazolyl)Me] 191.24 1006472-91-8 Enhanced hydrogen bonding potential due to dual pyrazole rings.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C5H6F3N3 1-Me, 5-CF3 165.12 149978-42-7 High polarity and metabolic stability due to CF3 group; used in agrochemicals.
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine C8H10ClN5 1-Me, 5-[(4-Cl-pyrazolyl)Me] 211.65 1006333-16-9 Chlorine substituent increases electronegativity, potentially altering reactivity.
1-Methyl-5-{[methyl(phenyl)amino]methyl}-1H-pyrazol-3-amine C12H15N5 1-Me, 5-[(Me-Ph-NH)Me] 229.29 N/A Phenylamino group enhances aromatic interactions; potential kinase inhibitor.
1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine C8H10N4 1-Me, 5-pyridin-3-yl 162.20 N/A Pyridine substitution improves solubility and metal coordination properties.
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C9H14N4O 1-Me, 5-(piperidine-CO) 194.24 1174852-89-1 Piperidine carbonyl introduces steric bulk; possible CNS drug candidate.

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The CF3 group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilicity compared to the methyl-substituted target compound.
    • The chloro substituent in 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1006333-16-9) may facilitate halogen bonding, a feature absent in the target compound.
  • Synthetic Accessibility :

    • The target compound is synthesized via straightforward alkylation or coupling reactions, whereas 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine requires specialized reagents (e.g., Vilsmeier–Haack reagent) and achieves lower yields (38%).

Biological Activity

1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, exhibits potential therapeutic effects across various disease models, particularly in oncology, anti-inflammatory, and antimicrobial applications.

Chemical Structure

The compound can be represented structurally as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

This molecular formula indicates the presence of two pyrazole rings, which are known for their biological significance.

Anticancer Activity

Research has shown that pyrazole derivatives, including 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine, possess significant anticancer properties. Various studies have evaluated their efficacy against different cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Cervical CancerHeLa18.0
Colorectal CancerHCT11620.0

The compound demonstrated potent antiproliferative effects, suggesting its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown anti-inflammatory effects. In vitro studies indicated that it inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine has also been explored. Preliminary studies indicate that it exhibits activity against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the clinical relevance of pyrazole derivatives:

  • Breast Cancer Study : A study on MDA-MB-231 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to control groups .
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in a notable decrease in bacterial load in vitro, indicating its potential for treating infections caused by resistant strains .

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